Ziconotide - 107452-89-1

Ziconotide

Catalog Number: EVT-242500
CAS Number: 107452-89-1
Molecular Formula: C102H172N36O32S7
Molecular Weight: 2639.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziconotide, also known as SNX-111, is a synthetic peptide modeled after ω-conotoxin MVIIA, a neurotoxin found in the venom of the marine cone snail Conus magus [, ]. As a synthetic equivalent of this natural peptide, Ziconotide exhibits a highly specific mechanism of action, selectively targeting neuronal N-type voltage-sensitive calcium channels (N-VSCCs) [, , ]. This unique mechanism distinguishes Ziconotide from other analgesic compounds, including opioids, and has placed it at the forefront of research exploring novel pain management strategies. While Ziconotide has received regulatory approval for the treatment of severe chronic pain, this analysis focuses on its scientific research applications beyond its clinical use as a therapeutic agent.

Morphine

  • Compound Description: Morphine is a potent opioid analgesic that acts primarily on the mu-opioid receptor. It is commonly used in the treatment of moderate to severe pain, both acute and chronic. []

Clonidine

  • Compound Description: Clonidine is a centrally acting alpha-2 adrenergic agonist that is used to treat hypertension and some types of pain. It works by decreasing sympathetic outflow from the central nervous system. []
  • Relevance: Similar to morphine, clonidine is often used in combination with intrathecal ziconotide to manage severe chronic pain. Preclinical studies suggest additive or synergistic antinociceptive effects when these drugs are combined. [] Clinical observations also suggest potential benefits of the combination, but more robust evidence is needed. [, ]

Baclofen

  • Compound Description: Baclofen is a gamma-aminobutyric acid (GABA) receptor agonist that is primarily used to treat spasticity. It works by reducing the release of excitatory neurotransmitters in the spinal cord. [, ]
  • Relevance: Intrathecal baclofen, like morphine and clonidine, is sometimes used in conjunction with ziconotide, particularly in patients experiencing both neuropathic pain and spasticity. Studies suggest that this combination may offer improved pain relief compared to either drug alone, but further research is necessary. [, ]

Bupivacaine

  • Compound Description: Bupivacaine is a local anesthetic that blocks sodium channels, inhibiting nerve impulse transmission. It is often used for epidural anesthesia and peripheral nerve blocks. []

Fentanyl

  • Compound Description: Fentanyl is a potent synthetic opioid analgesic with a rapid onset and short duration of action. It is primarily used to manage severe pain, particularly during and after surgery. []
  • Relevance: Fentanyl, like morphine, can be combined with ziconotide for intrathecal pain management. Research has focused on assessing the chemical stability of ziconotide-fentanyl admixtures to determine appropriate refill schedules for intrathecal pumps. []

Sufentanil

  • Compound Description: Sufentanil is a synthetic opioid analgesic that is even more potent than fentanyl. Like fentanyl, it is primarily used for anesthesia and pain management in surgical settings. []
  • Relevance: Similar to fentanyl, studies have examined the chemical stability of ziconotide-sufentanil admixtures for intrathecal administration. This research helps determine optimal concentrations and refill frequencies for these combination therapies. []

Hydromorphone

  • Compound Description: Hydromorphone is a potent opioid analgesic similar to morphine in its effects. It is used to manage moderate to severe pain. []
Source and Classification

Ziconotide is classified as a non-opioid analgesic and is categorized under the class of conopeptides. These peptides are known for their high specificity and potency in modulating neurotransmitter release. The chemical structure of ziconotide consists of 25 amino acids and includes several disulfide bonds that are essential for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of ziconotide can be achieved through various methods, with solid-phase peptide synthesis being one of the most common techniques. In this method, a solid support is used to facilitate the sequential addition of protected amino acids. The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group allows for selective deprotection and coupling reactions.

  1. Solid-Phase Synthesis: The process typically begins with a resin-bound amino acid, where subsequent amino acids are added one at a time.
  2. Cyclization: The formation of cyclic structures is crucial for ziconotide's activity. This can involve techniques such as oxidative folding to form disulfide bridges.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for clinical use .
Molecular Structure Analysis

Structure and Data

Ziconotide's molecular formula is C101H171N29O31S3C_{101}H_{171}N_{29}O_{31}S_{3}, with a molecular weight of approximately 2636.3 Da. The structure features multiple disulfide bonds that stabilize its conformation, making it biologically active.

  • Amino Acid Sequence: The sequence includes critical residues that interact with N-type calcium channels.
  • Disulfide Bonds: These bonds are critical for maintaining the peptide's three-dimensional structure, which is essential for its function .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving ziconotide is its interaction with N-type calcium channels. Upon binding, ziconotide inhibits calcium influx into neurons, thereby reducing neurotransmitter release associated with pain signaling. This mechanism is central to its analgesic properties.

  • Mechanism of Action: Ziconotide binds specifically to the alpha-1B subunit of N-type calcium channels, blocking their activation.
  • Stability: The cyclic structure contributes to enhanced stability against enzymatic degradation compared to linear peptides .
Mechanism of Action

Ziconotide operates by blocking N-type calcium channels located in the spinal cord and dorsal root ganglia. This blockade prevents calcium ions from entering neurons during depolarization, significantly reducing the release of excitatory neurotransmitters such as substance P and glutamate.

  • Data on Efficacy: Clinical studies have demonstrated that ziconotide can provide significant pain relief in patients with neuropathic pain conditions.
  • Pharmacokinetics: Ziconotide exhibits a half-life that allows for sustained analgesic effects when administered intrathecally .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ziconotide is characterized by:

  • Appearance: It is typically presented as a white to off-white powder.
  • Solubility: Ziconotide is soluble in water, which facilitates its intrathecal administration.
  • Stability: The compound remains stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Relevant data include:

  • pH Stability Range: Effective within a pH range of 4 to 7.
  • Storage Conditions: Should be stored at controlled room temperature away from light .
Applications

Scientific Uses

Ziconotide's primary application is in pain management, specifically for:

  • Chronic Pain Syndromes: It is used in patients with severe chronic pain who do not respond adequately to traditional opioid therapies.
  • Research Applications: Ziconotide serves as a valuable tool in neuroscience research for studying pain pathways and calcium channel functions.

Additionally, ongoing research explores potential modifications and delivery systems aimed at improving its pharmacological profile and minimizing side effects associated with intrathecal administration .

Introduction to Ziconotide: Historical Context and Discovery

Marine Conotoxins as a Source of Novel Therapeutics

Marine environments harbor extraordinary biological diversity that has yielded numerous pharmacologically active compounds, with cone snail venoms representing one of the richest sources of neuroactive peptides. These carnivorous marine gastropods of the genus Conus (comprising over 750 species) deploy complex venoms containing 50-200 distinct peptides per species to immobilize prey [2] [9]. These disulfide-rich peptides, collectively known as conotoxins, exhibit exceptional target specificity for ion channels, receptors, and transporters in neuronal systems [6] [9]. The evolutionary refinement of conotoxins over millions of years has resulted in molecules with unparalleled binding affinity and target selectivity, making them invaluable as pharmacological probes and therapeutic leads [2] [4]. Their compact size (typically 12-30 amino acids), structural stability conferred by multiple disulfide bonds, and diverse pharmacologies distinguish them from terrestrial toxin counterparts [9]. The pharmaceutical potential of this resource is staggering, with estimates suggesting >80,000 distinct conotoxins exist across all cone snail species [2].

Isolation and Characterization of ω-Conotoxin MVIIA from Conus magus

The discovery journey of ziconotide began with foundational research on cone snail venoms initiated by Baldomero Olivera in the 1960s at the University of Utah [5] [9]. Early investigations sought to understand the neuropharmacological basis of the potentially fatal envenomations caused by certain cone snail species. This research identified the presence of small, disulfide-rich peptides with potent effects on neuromuscular transmission [4]. In the early 1980s, researcher Michael McIntosh, then working in Olivera's laboratory, identified a novel peptide component from the venom of the magician's cone snail (Conus magus) that induced a characteristic "shaking" syndrome in mice [1] [5]. This peptide, designated ω-conotoxin MVIIA, was subsequently isolated and characterized through a combination of venom duct dissection, chromatographic separation, and functional screening [1].

Structural elucidation revealed MVIIA as a 25-amino acid peptide (H-Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂) stabilized by three critical disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25) forming a compact tertiary structure [3] [5]. This disulfide framework belongs to the cysteine framework I (C-C-CC-CC-C-C) characteristic of the O-superfamily of conotoxins [2] [6]. Nuclear magnetic resonance (NMR) studies demonstrated that the binding loop (residues 8-15, particularly Arg10, Leu11, Met12, Tyr13) exhibits slow conformational exchange, a property crucial for its interaction with neuronal calcium channels [3]. The peptide's hydrophilic nature rendered it impermeable to the blood-brain barrier, necessitating direct central nervous system delivery for therapeutic effects [8].

Table 1: Key Structural Features of ω-Conotoxin MVIIA (Ziconotide)

CharacteristicDetailFunctional Significance
Amino Acid SequenceH-Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂Primary structure determining target specificity
Disulfide BondsCys¹-Cys¹⁶, Cys⁸-Cys²⁰, Cys¹⁵-Cys²⁵Stabilizes the tertiary fold essential for biological activity
Cysteine FrameworkI (C-C-CC-CC-C-C)Characteristic of O-superfamily conotoxins
Key Binding ResiduesArg¹⁰, Leu¹¹, Met¹², Tyr¹³Critical for interaction with N-type calcium channels
Conformational DynamicsSlow exchange in Cys⁸-Cys²⁰ loopFacilitates high-affinity binding to Cav2.2 channels

Pharmacological characterization established that MVIIA potently and selectively blocks N-type voltage-gated calcium channels (VGCCs), specifically the Cav2.2 subtype containing the α1B subunit [1] [8]. These channels are densely expressed in the superficial laminae (I and II) of the spinal cord dorsal horn, a critical site for nociceptive signal transmission [1]. By binding to the pore-forming α1B subunit, MVIIA obstructs calcium influx into presynaptic terminals, thereby inhibiting the release of key pro-nociceptive neurotransmitters including glutamate, substance P, and calcitonin gene-related peptide (CGRP) [1] [8]. This mechanism represented a fundamentally new approach to pain modulation, distinct from opioid receptor agonism. The synthetic equivalent of ω-conotoxin MVIIA, designated ziconotide, underwent extensive clinical development, culminating in FDA approval in 2004 as Prialt® for severe chronic pain management [1] [5].

Table 2: Selectivity Profile of ω-Conotoxin MVIIA Among Voltage-Gated Calcium Channels

Calcium Channel Typeα1 SubunitSensitivity to MVIIAPrimary Localization
N-type (Cav2.2)α1BHigh (nM range)Central and peripheral neurons, presynaptic terminals
P/Q-type (Cav2.1)α1ALow (µM range)Cerebellar Purkinje neurons, presynaptic terminals
L-type (Cav1.x)α1C, α1D, α1F, α1SVery LowCardiac muscle, smooth muscle, skeletal muscle
R-type (Cav2.3)α1EInsensitiveNeuronal cell bodies, dendritic shafts
T-type (Cav3.x)α1G, α1H, α1IInsensitiveNeuronal pacemaker activity, endocrine cells

Evolutionary Significance of Cone Snail Venom Peptides in Neuropharmacology

The genesis of ziconotide cannot be fully appreciated without understanding the remarkable evolutionary biology of cone snails and their venoms. Over approximately 50 million years, cone snails have evolved into one of the most successful marine genera through the extreme diversification of their venom peptides [4] [10]. Venom composition is highly species-specific and subject to accelerated evolution, with conotoxin genes evolving at approximately twice the rate of most other known protein-coding genes [10]. This rapid evolution is driven by extensive gene duplication events followed by intense diversifying selection during predator-prey interactions [2] [10]. Furthermore, cone snails exhibit extraordinary post-translational modification capabilities, including bromination, glycosylation, and amino acid epimerization (conversion of L- to D-amino acids), enhancing venom peptide stability and target specificity [10].

The venom apparatus of cone snails represents a sophisticated combinatorial library of neuropharmacological agents. Each species possesses a unique venom profile tailored to its specific prey (vermivorous, molluscivorous, or piscivorous) and ecological niche [4] [7]. Notably, some species exhibit ontogenetic shifts in venom composition correlated with dietary changes. For example, juvenile Conus magus (ziconotide's source species) primarily consume polychaete worms and express a venom peptide repertoire distinct from adults, which transition to piscivory [4] [10]. This dietary shift is accompanied by morphological changes in the radular tooth (venom delivery apparatus), evolving from simple, unbarbed structures in juveniles to complex, barbed harpoons in fish-hunting adults [10]. This exemplifies the co-evolution of venom chemistry and delivery mechanisms.

Table 3: Evolutionary Drivers of Cone Snail Venom Diversity

Evolutionary MechanismEffect on Venom PeptidesFunctional Consequence
Accelerated Gene EvolutionTwice the mutation rate of typical proteinsRapid generation of novel pharmacological activities
Gene DuplicationExpansion of toxin gene familiesProvides raw material for functional diversification
Positive (Diversifying) SelectionHypervariability in mature toxin sequencesOptimizes prey-specific targeting and efficacy
Ontogenetic ShiftsDifferent venom cocktails at life stagesMatches venom to prey type (e.g., worms vs. fish)
Post-translational ModificationsAmino acid isomerization, glycosylation, etc.Enhances stability, target affinity, and specificity

Cone snails employ sophisticated envenomation strategies involving "toxin cabals" – functionally integrated groups of peptides that synergistically disrupt specific neural circuits [4]. Ziconotide originates from the "motor cabal" in piscivorous species, a suite of toxins that collectively induce neuromuscular blockade [4]. This cabal typically includes: 1) ω-conotoxins (N-type VGCC blockers inhibiting neurotransmitter release); 2) μ-conotoxins (voltage-gated sodium channel blockers preventing muscle depolarization); and 3) α-conotoxins (postsynaptic nicotinic acetylcholine receptor antagonists) [4] [7]. The evolutionary refinement of this combinatorial strategy anticipated modern combination drug therapies by millions of years. The vast unexplored diversity of conotoxins (over 98% lack structural or functional characterization) represents an extraordinary resource for neuroscience and drug discovery [2] [9]. Ziconotide's success validates this approach and underscores the potential of evolutionarily optimized neuropharmacology in developing precisely targeted therapeutics.

Properties

CAS Number

107452-89-1

Product Name

Ziconotide

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid

Molecular Formula

C102H172N36O32S7

Molecular Weight

2639.2 g/mol

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N

SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether

Synonyms

CYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.